molecular formula C20H21N3O3S B2883658 N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105245-87-1

N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No.: B2883658
CAS No.: 1105245-87-1
M. Wt: 383.47
InChI Key: MWIQRVXBSRCORO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is a complex organic compound that features a furan ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation:

    Furan Ring Attachment: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the pyrimidine core.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The furan ring and the acetamide group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with enzymes and receptors could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide: Lacks the thioether group.

    N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)amino)-1,6-dihydropyrimidin-5-yl)acetamide: Contains an amino group instead of a thioether group.

Uniqueness

The presence of the thioether group in N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide distinguishes it from similar compounds. This functional group can significantly alter the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-17(11-18(24)21-12-16-9-6-10-26-16)19(25)23-20(22-13)27-14(2)15-7-4-3-5-8-15/h3-10,14H,11-12H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIQRVXBSRCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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